2,2,2-trifluoroethyl N-(2-bromophenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(2-bromophenyl)carbamate: is an organic compound with the molecular formula C9H7BrF3NO2 It is known for its unique chemical structure, which includes a trifluoroethyl group and a bromophenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2-bromophenyl)carbamate typically involves the reaction of 2-bromophenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,2,2-trifluoroethyl N-(2-bromophenyl)carbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form 2-bromophenylcarbamic acid and 2,2,2-trifluoroethanol.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed:
- Substituted carbamates
- Oxidized or reduced derivatives
- Hydrolysis products like 2-bromophenylcarbamic acid and 2,2,2-trifluoroethanol
Scientific Research Applications
Chemistry: 2,2,2-trifluoroethyl N-(2-bromophenyl)carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-bromophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKRHQHAMNKPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183421 | |
Record name | Carbamic acid, N-(2-bromophenyl)-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801183421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087798-33-1 | |
Record name | Carbamic acid, N-(2-bromophenyl)-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(2-bromophenyl)-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801183421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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